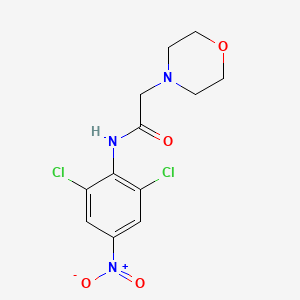
N-(2,6-dichloro-4-nitrophenyl)-2-(morpholin-4-yl)acetamide
Description
N-(2,6-dichloro-4-nitrophenyl)-2-(morpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichloronitrophenyl group and a morpholinyl group attached to an acetamide backbone
Properties
Molecular Formula |
C12H13Cl2N3O4 |
|---|---|
Molecular Weight |
334.15 g/mol |
IUPAC Name |
N-(2,6-dichloro-4-nitrophenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C12H13Cl2N3O4/c13-9-5-8(17(19)20)6-10(14)12(9)15-11(18)7-16-1-3-21-4-2-16/h5-6H,1-4,7H2,(H,15,18) |
InChI Key |
CBQDWLGMFGKXAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichloro-4-nitrophenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:
Nitration: The starting material, 2,6-dichloroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Acylation: The nitrated product is then acylated with chloroacetyl chloride in the presence of a base such as pyridine to form the intermediate N-(2,6-dichloro-4-nitrophenyl)-2-chloroacetamide.
Substitution: Finally, the chloroacetamide intermediate is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichloro-4-nitrophenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Amines, thiols, sodium hydride, dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
Reduction: N-(2,6-dichloro-4-aminophenyl)-2-(morpholin-4-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,6-dichloro-4-nitroaniline, morpholine, acetic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dichloro-4-nitrophenyl)-2-(morpholin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as enzyme assays, receptor binding studies, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dichlorophenyl)-2-(morpholin-4-yl)acetamide: Lacks the nitro group, which might affect its reactivity and biological activity.
N-(2,6-dichloro-4-nitrophenyl)-2-(piperidin-4-yl)acetamide: Contains a piperidine ring instead of a morpholine ring, which could influence its pharmacokinetic properties.
N-(2,6-dichloro-4-nitrophenyl)-2-(morpholin-4-yl)propionamide: Has a propionamide group instead of an acetamide group, potentially altering its chemical and biological properties.
Uniqueness
N-(2,6-dichloro-4-nitrophenyl)-2-(morpholin-4-yl)acetamide is unique due to the combination of its dichloronitrophenyl and morpholinyl groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (morpholine) groups can influence its interactions with various targets, making it a versatile compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


